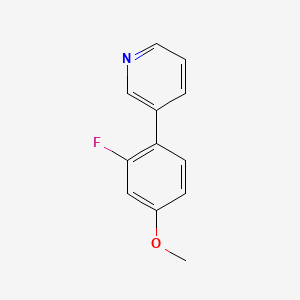

3-(2-Fluoro-4-methoxyphenyl)pyridine

Description

3-(2-Fluoro-4-methoxyphenyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 2-fluoro-4-methoxyphenyl group at the 3-position. Such substitutions are common in medicinal chemistry, where fluorine improves metabolic stability and methoxy groups influence lipophilicity and hydrogen bonding .

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10FNO/c1-15-10-4-5-11(12(13)7-10)9-3-2-6-14-8-9/h2-8H,1H3 |

InChI Key |

PZLDZDIXINFYFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CN=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Photoredox-Mediated Coupling and Cyclization

This method leverages visible-light catalysis to assemble the pyridine ring from α,α-difluoro-β-iodoketones and silyl enol ethers, followed by condensation with ammonium acetate.

- Photoredox Coupling :

- React α,α-difluoro-β-iodoketone (derived from 2-fluoro-4-methoxyacetophenone) with a silyl enol ether (e.g., trimethylsilyl enol ether of acetone) in the presence of fac-Ir(ppy)₃ (1 mol%) under blue LED irradiation.

- Solvent: MeCN or DMF; reaction time: 15 hours at room temperature.

- Cyclization :

- Add excess ammonium acetate (6 equiv) to the crude photoredox product and heat at 120°C in DMF for 3 hours.

- Purify via flash chromatography (hexane/EtOAc).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 90% (isolated) | |

| Catalyst | fac-Ir(ppy)₃ (1 mol%) | |

| Reaction Time | 15 h (photoredox) + 3 h (cyclization) |

Mechanistic Insight :

The reaction proceeds via single-electron transfer (SET) from the photocatalyst to the iodoketone, generating a difluoromethyl radical. Subsequent coupling with the silyl enol ether forms a β-diketone intermediate, which undergoes cyclization with ammonium acetate to yield the pyridine ring.

Copper-Catalyzed Aerobic Dehydrogenation

This approach employs CuBr and trifluoroacetic acid (TFA) to facilitate oxidative cyclization of α,β-unsaturated ketones under oxygen.

- Substrate Preparation :

- Synthesize (2Z,4E)-5-(2-fluoro-4-methoxyphenyl)-1-arylpenta-2,4-dien-1-one via aldol condensation.

- Cyclization :

- Combine the enone with NH₄OAc (5 equiv), CuBr (10 mol%), and TFA (10 mol%) in DMSO/toluene (5% v/v).

- Heat at 140°C under oxygen (1 atm) for 12 hours in a sealed tube.

- Purify via silica gel chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–90% (isolated) | |

| Catalyst | CuBr/TFA | |

| Reaction Time | 12 hours |

Scope :

This method tolerates electron-withdrawing and donating groups on the aryl ring, making it adaptable for introducing the 2-fluoro-4-methoxyphenyl moiety.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Photoredox-Mediated | High regioselectivity, mild conditions | Requires specialized catalyst | 90% |

| Copper-Catalyzed | Broad substrate scope, aerobic conditions | High temperature required | 78–90% |

Synthetic Challenges and Solutions

- Regioselectivity : The meta-position of the fluorine substituent complicates direct electrophilic substitution. Photoredox and transition-metal catalysis bypass this issue by constructing the pyridine ring post-functionalization.

- Purification : HPLC or silica gel chromatography is critical due to polar intermediates.

Applications and Derivatives

3-(2-Fluoro-4-methoxyphenyl)pyridine serves as a precursor for bioactive molecules, including kinase inhibitors and PET radioligands. Modifications at the 4-position (methoxy group) enhance solubility and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of pyridine derivatives with reduced functional groups.

Substitution: Formation of substituted pyridine derivatives with new functional groups.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of fluorine can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Positional Isomerism

- 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6): A positional isomer with the substituent at the pyridine’s 5-position. Such differences may alter solubility and target interactions .

- 4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine (PDB: 2OK): Features methoxy and methyl groups at distinct positions, demonstrating how steric bulk and electron-donating substituents affect molecular conformation and binding .

Functional Group Variations

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives (): The addition of a piperidinylmethoxy group significantly enhances inhibitory activity against lysine-specific demethylase 1 (LSD1) compared to simpler pyridine cores, emphasizing the role of basic amine groups in enzyme binding .

Physicochemical Properties

Key Observations :

Enzyme Inhibition

- LSD1 Inhibitors (): Pyridine derivatives with piperidin-4-ylmethyl groups (e.g., compound 2, IC₅₀ = 62 nM) show >1,500-fold selectivity for LSD1 over related enzymes. The target compound’s fluorine and methoxy groups may similarly enhance selectivity by modulating electronic and steric interactions .

- Antimicrobial Activity (): Substituted pyridines with chloro and nitro groups exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli. For example, compounds with nitro groups (Q2) show higher efficacy (MIC: 12.5–25 μg/mL) compared to methoxy derivatives (Q13: MIC: 50–100 μg/mL) .

Molecular Docking Insights

- LSD1 Binding (): Docking studies reveal that pyridine rings interact with FAD cofactors and Tyr761 residues via π-π stacking. Substituents like phenyl groups (e.g., compound 4) improve binding affinity by filling hydrophobic pockets .

Biological Activity

3-(2-Fluoro-4-methoxyphenyl)pyridine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Overview

The compound features a pyridine ring substituted at the 3-position with a phenyl group containing both a fluorine atom and a methoxy group. These substitutions enhance its lipophilicity and influence its pharmacokinetic properties, making it a candidate for various therapeutic applications.

Research indicates that the biological activity of this compound is primarily mediated through interactions with specific molecular targets. The fluorine atom enhances binding affinity to certain receptors or enzymes, while the methoxy group can modulate these interactions, potentially leading to increased efficacy in therapeutic contexts.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. Its effectiveness has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.100 mg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains, particularly in the context of increasing antibiotic resistance .

Neuropsychiatric Applications

The compound's structural features also indicate potential applications in neuropsychiatric disorders. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The unique combination of fluorine and methoxy groups may enhance the compound's ability to cross the blood-brain barrier, further supporting its candidacy for neurological applications.

Comparative Studies

Comparative analyses with structurally similar compounds reveal unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoropyridine | Simple pyridine structure with a fluorine | Lacks methoxy group; simpler reactivity |

| 4-Methoxypyridine | Pyridine with a methoxy group | Lacks fluorine; different electronic effects |

| 2-(4-Methoxyphenyl)pyridine | Phenyl ring at the 2-position without fluorine | Different substitution pattern |

The distinct combination of both fluorine and methoxy groups in this compound enhances its chemical and physical properties, making it a more versatile candidate for medicinal chemistry applications.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against multiple Gram-positive and Gram-negative bacteria, confirming its broad-spectrum activity.

- Neuropharmacological Effects : Another study investigated its effects on neurotransmitter release in vitro, suggesting potential benefits in treating mood disorders.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions with key receptors involved in neuropsychiatric conditions, supporting further research into its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Fluoro-4-methoxyphenyl)pyridine?

Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. For example:

- Halogenation : Introduce iodine at the desired position on the pyridine ring using mercuric acetate and iodine in acetic acid (e.g., selective halogenation of estrane derivatives as in ).

- Suzuki-Miyaura Coupling : React the iodinated intermediate with a boronic acid (e.g., 2-fluoro-4-methoxyphenylboronic acid) using Pd(dppf)Cl₂ as a catalyst and K₃PO₄ as a base in DMF under microwave irradiation .

- Reductive Steps : NaBH₄ in methanol/DCM can reduce ketones to alcohols if required .

Characterization via NMR, HPLC, and X-ray crystallography (e.g., as in ) ensures structural fidelity.

Q. How is the compound characterized for structural validation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms purity. Fluorine NMR (¹⁹F) is critical for verifying fluorinated groups .

- X-ray Crystallography : Determines bond angles, torsional strain, and intermolecular interactions (e.g., cycloocta[b]pyridine derivatives in ).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- Toxicity : Limited data exist, but treat as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How does substitution at the pyridine C3 position influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Positional effects are critical. For example, pyridine at C2 in estrane derivatives showed 7.5× stronger CYP1B1 inhibition than C3/C4 analogs (IC₅₀ = 0.011 μM vs. 0.083 μM for α-naphthoflavone) .

- Enzyme Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to quantify CYP1B1 inhibition .

- Computational Docking : Molecular modeling (e.g., AutoDock Vina) identifies binding poses and steric/electronic interactions with enzyme active sites .

Q. Can computational methods predict the compound’s reactivity or metabolic stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions and metabolic sites .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), cytochrome P450 interactions, and plasma protein binding .

- In Vivo Stability : Monitor plasma concentration-time profiles in rodent models (e.g., 4a in rats showed sustained levels over 24h) .

Q. What strategies improve the compound’s bioavailability for therapeutic applications?

Methodological Answer:

- Salt Formation : Dihydrochloride salts enhance solubility (e.g., 4-(3-fluorophenyl)pyrimidine dihydrochloride in ).

- Prodrug Design : Introduce labile esters or phosphates at hydroxyl/methoxy groups for controlled release .

- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to improve tissue targeting and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.